molecular formula C9H12N2O3 B8628810 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine

3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine

Katalognummer: B8628810
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: NAXYPQNQAQGKJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine is a chemical compound with a complex structure that includes a cyano group, a methoxycarbonyl group, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine typically involves multi-step organic reactions. One common method includes the reaction of a suitable piperidine derivative with a cyano group donor and a methoxycarbonyl group donor under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxycarbonyl group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness makes it valuable for specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

methyl 3-cyano-5-methyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-6-4-11(9(13)14-2)5-7(3-10)8(6)12/h6-7H,4-5H2,1-2H3

InChI-Schlüssel

NAXYPQNQAQGKJG-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(C1=O)C#N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.